molecular formula C13H23NO3 B2499074 Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate CAS No. 2375270-66-7

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B2499074
CAS No.: 2375270-66-7
M. Wt: 241.331
InChI Key: XVXHPEIGPHOKOH-UHFFFAOYSA-N
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Description

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.331. The purity is usually 95%.
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Scientific Research Applications

1. Supramolecular Arrangements and Crystal Structure

Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate analogues have been studied for their supramolecular arrangements and crystal structure. Weak interactions like C-H⋯O/C-H⋯π in the crystal structure of these analogues play a crucial role in controlling the conformation of the molecules and constructing diverse supramolecular assemblies, even in the absence of a hydrogen bond donor and acceptor system. These findings are significant for understanding the packing and arrangement in crystallography (Samipillai et al., 2016).

2. Synthesis and Utilization in Inhibitors

Efficient methods for synthesizing highly functionalized 2-pyrrolidinones like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate have been developed. These compounds have been utilized in the synthesis of novel macrocyclic Tyk2 inhibitors, highlighting their potential in medicinal chemistry (Sasaki et al., 2020).

3. Enantioselective Synthesis

There has been significant research in the enantioselective synthesis of derivatives like N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This process has been demonstrated to be efficient in synthesizing chiral pyrrolidines with high yield and enantiomeric excess, which is valuable for developing chiral compounds in organic synthesis (Chung et al., 2005).

4. Crystal Structure and Spectroscopic Characterization

The synthesis and characterization of derivatives like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate involve spectroscopic methods and X-ray diffraction studies. These studies provide insights into the molecular structure and conformation of such compounds, which is crucial for the understanding of their chemical properties and potential applications (Naveen et al., 2007).

5. Synthesis of Anticancer Drug Intermediates

The compound has been used in the synthesis of intermediates for small molecule anticancer drugs. A high-yield synthetic method was established for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an important intermediate in this domain (Zhang et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(14,6)7/h8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHPEIGPHOKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(C1=O)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.